4,5-Dimethyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxamide
Description
4,5-Dimethyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxamide is a thiophene-3-carboxamide derivative characterized by a 4,5-dimethyl-substituted thiophene core, a carboxamide group at the 3rd position, and a thiophene-2-carbonylamino substituent at the 2nd position. The compound’s dual thiophene rings and polar substituents (carboxamide and acylated amino groups) enhance its solubility and capacity for hydrogen bonding, which are critical for biological interactions .
Properties
IUPAC Name |
4,5-dimethyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S2/c1-6-7(2)18-12(9(6)10(13)15)14-11(16)8-4-3-5-17-8/h3-5H,1-2H3,(H2,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIUGBVMROZGTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=CS2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
In a typical procedure, 3-mercapto-2-butanone reacts with methyl cyanoacetate in toluene using sodium methoxide (0.1 equivalents) as a base catalyst. The exothermic Michael addition forms a tetrahydrothiophene intermediate, which undergoes dehydration and aromatization upon treatment with concentrated HCl or H₂SO₄. The final thiophene product, 3-carbomethoxy-4,5-dimethylthiophene, is isolated via distillation under reduced pressure (100 mmHg) with yields exceeding 70%.
Key Optimization Factors :
-
Base Selection : Alkoxides (e.g., NaOMe) outperform carbonate bases in cyclization efficiency.
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Acid Treatment : Concentrated HCl at 35°C ensures complete aromatization without side reactions.
Cyclization of Thiocarbamoyl Derivatives
Thiocarbamoyl intermediates enable modular construction of the thiophene ring while introducing substituents at specific positions. This method leverages α-halogenated acetamides and thiocarbamoyl compounds under alkaline conditions.
Synthesis of 3-Carboxamide Substituents
A reported pathway involves reacting N-(4-acetylphenyl)-2-chloroacetamide with ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate in ethanolic sodium ethoxide. The chlorine atom is displaced by the thiol group, forming a sulfide intermediate that cyclizes into a 3-hydroxythiophene derivative. Subsequent hydrolysis of the ester group yields the carboxamide functionality.
Representative Reaction Scheme :
-
Alkylation :
-
Cyclization :
Intramolecular nucleophilic attack forms the thiophene ring.
Yield : 45–60% after recrystallization from ethanol-acetone.
Functionalization via Acylation and Amidation
Post-cyclization modifications introduce the thiophene-2-carbonylamino group. This two-step process involves acylating the 2-amino group of the thiophene core with thiophene-2-carbonyl chloride, followed by amidation of the ester group.
Acylation with Thiophene-2-Carbonyl Chloride
The 2-aminothiophene intermediate is treated with thiophene-2-carbonyl chloride in dichloromethane (DCM) using triethylamine as a base. The reaction proceeds at 0°C to prevent side reactions, yielding the acylated product after aqueous workup.
Conditions :
Amidation of the Ester Group
The methyl ester at position 3 is hydrolyzed to the carboxylic acid using LiOH in THF/water, followed by coupling with ammonium chloride via EDCI/HOBt activation. Alternatively, direct aminolysis with ammonia in methanol under reflux converts the ester to carboxamide.
Optimization Note :
Alternative Pathways via Dihydrothiophene Intermediates
Quantum chemical studies validate pathways involving dihydrothiophenes, which are later aromatized. For example, trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles undergo acid-catalyzed elimination of HNCS to form aromatic thiophenes.
Mechanism of Aromatization
Dihydrothiophene intermediates, when treated with HCl or H₂SO₄, lose water and sulfur-containing byproducts (e.g., HNCS) to achieve aromaticity. Density functional theory (DFT) calculations confirm that the S,S-diastereomer of the Michael adduct favors Sₙ2 substitution, reducing activation energy to 27.9 kJ/mol.
Experimental Protocol :
-
Substrate : 4,5-Dimethyl-2-aminodihydrothiophene-3-carbonitrile
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Acid : 50% H₂SO₄, 25°C, 2 h
Comparative Analysis of Synthetic Routes
| Method | Key Advantage | Yield | Purity |
|---|---|---|---|
| Gewald Reaction | Scalability, fewer steps | 70–75% | >90% |
| Thiocarbamoyl Cyclization | Modular substituent introduction | 45–60% | 85–90% |
| Dihydrothiophene Route | Mechanistic clarity (DFT-validated) | 65–78% | 88–92% |
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
4,5-Dimethyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 4,5-dimethyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxamide, we compare it with structurally and functionally related thiophene-3-carboxamide derivatives.
Structural and Functional Analogues
The following table summarizes key structural differences and bioactivities:
Key Comparative Insights
Antioxidant Activity: Compound 92a, with a cyanoacetamido group, outperforms other analogues in nitric oxide (NO) scavenging (56.9% at 100 μM) due to the electron-withdrawing nitrile and carboxamide groups, which stabilize free radical intermediates .
Receptor Modulation: CID 2862078, a tetrahydrobenzothiophene derivative, demonstrates the importance of ring saturation and bulky substituents (e.g., tert-butyl) in dopamine D1 receptor binding.
Physicochemical Properties: Silthiofam’s trimethylsilyl group enhances stability but reduces polarity, limiting its solubility in aqueous environments compared to the target compound’s more polar acylated amino group . The sulfonylamino-ester derivative () highlights how electron-deficient substituents can influence reactivity, though its ester group may confer metabolic instability .
Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to those for Compound 92a (cyanoacetylation of 2-aminothiophene) or CID 2862078 (acylative coupling). However, its thiophene-2-carbonylamino group may require specialized reagents, as seen in methods for related acylated thiophenes .
Data Tables
Table 1: Antioxidant Activities of Selected Analogues (100 μM Concentration)
| Compound | DPPH Scavenging (%) | NO Scavenging (%) |
|---|---|---|
| Compound 92a (Cyanoacetamido) | 58.2 | 56.9 |
| Compound 92b (Tetrahydrobenzothiophene) | 53.7 | 55.5 |
| Target Compound | Not tested | Not tested |
Data sourced from Madhavi et al. .
Table 2: Structural Impact on Bioactivity
Biological Activity
4,5-Dimethyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula:
- Molecular Formula : C12H11N2O3S2
- Molecular Weight : 273.35 g/mol
The biological activity of 4,5-Dimethyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxamide is primarily attributed to its ability to interact with various biological targets. It has been shown to possess inhibitory effects on specific enzymes and pathways that are crucial for viral replication and tumor growth.
Antiviral Activity
Research has indicated that derivatives of thiophene compounds exhibit significant antiviral properties. For instance, a related compound demonstrated an EC50 value against the tobacco mosaic virus (TMV) of 58.7 μg/mL, suggesting potential for further development in antiviral therapies .
Table 1: Antiviral Activity Comparison
| Compound Name | Virus Target | EC50 (μg/mL) | Reference |
|---|---|---|---|
| Thiophene Derivative A | TMV | 58.7 | |
| 4,5-Dimethyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxamide | TBD | TBD | TBD |
Anticancer Activity
In addition to its antiviral properties, the compound has shown promise in anticancer research. Studies have highlighted that thiophene derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of reactive oxygen species (ROS) and inhibition of cell proliferation.
Case Study: Inhibition of Cancer Cell Lines
A study evaluated the cytotoxic effects of several thiophene derivatives on human cancer cell lines. The results indicated that certain substitutions on the thiophene ring significantly enhanced cytotoxicity, with IC50 values ranging from 10 to 30 μM for different cell lines.
Table 2: Cytotoxicity Data
| Compound Name | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Thiophene Derivative B | HeLa (cervical carcinoma) | 15 | TBD |
| Thiophene Derivative C | MCF-7 (breast cancer) | 25 | TBD |
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of 4,5-Dimethyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxamide with key biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes involved in viral replication and cancer cell proliferation.
Table 3: Molecular Docking Results
| Target Enzyme | Binding Affinity (kcal/mol) | Reference |
|---|---|---|
| Viral Protease | -8.5 | TBD |
| Kinase Enzyme | -7.9 | TBD |
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing 4,5-dimethyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxamide, and how are intermediates characterized?
- Methodology : The compound can be synthesized via coupling reactions between thiophene-2-carboxylic acid derivatives and amino-substituted thiophene carboxamides using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent under mild conditions. Key intermediates are characterized via LC-MS, H/C NMR, and HRMS to confirm regiochemistry and purity .
- Critical Step : Purification via reverse-phase HPLC or recrystallization ensures >95% purity, essential for downstream biological assays .
Q. How is the compound’s stability evaluated in physiological matrices?
- Methodology :
- Plasma Stability : Incubate the compound in fresh rat plasma at 37°C, quench reactions with ice-cold methanol containing an internal standard (e.g., verapamil), and analyze remaining parent compound via LC-MS at 0, 15, 30, 60, and 120 min .
- Microsomal Stability : Use rat liver microsomes (RLM) with NADPH cofactor; monitor degradation over 60 min. Compounds showing >70% stability are prioritized for in vivo studies .
Q. What in vitro assays are suitable for assessing kinase inhibition activity?
- DELFIA Assay : Use a biotinylated peptide substrate (e.g., pep-JIP1) and Eu-labeled GST antibody in a TR-FRET (time-resolved fluorescence resonance energy transfer) format. Measure IC values via fluorescence quenching at 520/495 nm .
- LanthaScreen™ Platform : Monitor JNK1 kinase activity using ATP/ATF2 substrate pairs. Compounds with IC < 25 μM are considered hits .
Advanced Research Questions
Q. How do structural modifications (e.g., 4,5-dimethyl substitution) impact JNK inhibitory potency and selectivity?
- SAR Insights :
- 4,5-Dimethyl substitution on the thiophene ring reduces JNK1 activity (IC > 25 μM) compared to unsubstituted analogs (IC = 5.4 μM), likely due to steric hindrance at the JIP binding site .
- Replacing the thiophene core with phenyl rings or altering the carboxamide position (e.g., 3- to 5-position) abolishes activity, emphasizing the scaffold’s specificity .
Q. How can discrepancies between in vitro potency (DELFIA) and cellular activity be resolved?
- Hypothesis : Poor membrane permeability or off-target binding may reduce cellular efficacy despite strong in vitro inhibition.
- Methodology :
- Caco-2 Assay : Measure permeability (P) to predict oral bioavailability.
- Thermodynamic Binding (K) : Use surface plasmon resonance (SPR) to assess compound binding to JNK2. For example, a K of 640 nM for compound 25 correlates with moderate cellular activity .
Q. What strategies improve metabolic stability for in vivo studies?
- Optimization :
- 4,5-Dimethyl Substitution : Reduces oxidative metabolism in liver microsomes by blocking cytochrome P450 access, extending half-life (e.g., 85% degradation after 60 min vs. 70% for unsubstituted analogs) .
- Prodrug Design : Esterify the carboxamide to enhance solubility and reduce first-pass metabolism .
Data Contradiction Analysis
Q. Why do some derivatives show potent JNK inhibition in vitro but poor in vivo efficacy?
- Key Factors :
- Plasma Protein Binding : Measure free fraction via equilibrium dialysis; high binding (>95%) reduces bioavailable concentration.
- Metabolic Clearance : Use LC-MS/MS to identify major metabolites (e.g., oxidative deamination) and modify labile sites .
Safety and Handling
Q. What are the critical safety considerations for handling this compound?
- Hazards : Skin/eye irritation (Category 2A), respiratory toxicity (Category 3). Use PPE (nitrile gloves, goggles) and fume hoods during synthesis .
- Ecotoxicity : Avoid environmental release (H412: harmful to aquatic life with long-lasting effects). Dispose via incineration .
Tables
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 293.36 g/mol (estimated) | |
| Plasma Stability (60 min) | >70% remaining | |
| JNK1 IC (DELFIA) | 15.8 μM (hit compound) | |
| Microsomal Degradation (60 min) | 70–85% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
